Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the naphthyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with 3-aminopyridine, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the naphthyridine ring .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different biological activities.
1,6-Naphthyridine: Known for its anticancer properties and used in various medicinal chemistry applications.
Uniqueness
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9;/h5-6,12H,2-4,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZIADKFYMUEMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CNCC2)N=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693618 |
Source
|
Record name | Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-08-3 |
Source
|
Record name | Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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